![molecular formula C10H9N3O B15349635 Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI)](/img/structure/B15349635.png)
Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI) is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.19796
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI) typically involves the reaction of 6-methoxy-3-pyridinylmethyl chloride with cyanide ions under controlled conditions. The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Safety measures, such as proper ventilation and handling of hazardous materials, are crucial during the production process.
Chemical Reactions Analysis
Types of Reactions: Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI) has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity and can be used in the development of new drugs or bioactive molecules.
Medicine: It may be explored for its therapeutic properties in treating various diseases.
Industry: The compound can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI) exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological system and the desired outcome.
Comparison with Similar Compounds
Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI) can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share a similar pyridine ring structure but may have different substituents or functional groups.
Cyanopyridines: Similar compounds with a cyanide group attached to the pyridine ring.
Methoxy-substituted pyridines: Compounds with a methoxy group on the pyridine ring, but with different substituents or molecular frameworks.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-[(6-methoxypyridin-3-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C10H9N3O/c1-14-10-3-2-8(7-13-10)4-9(5-11)6-12/h2-3,7,9H,4H2,1H3 |
InChI Key |
FRULXDSOFYNWLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


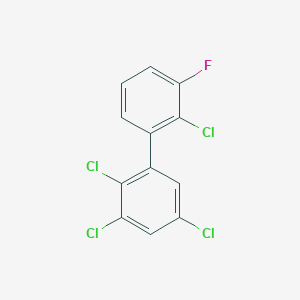
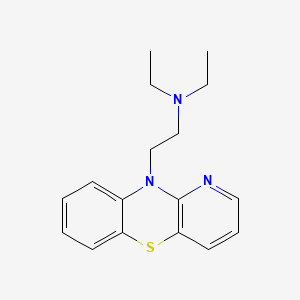
![8-Bromo-1-methyl-1,3,3A,4,5,9B-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester](/img/structure/B15349578.png)
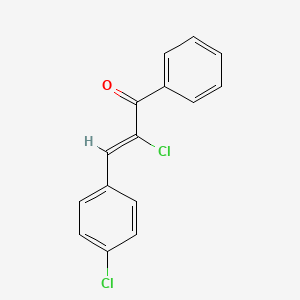
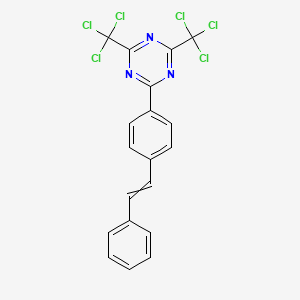
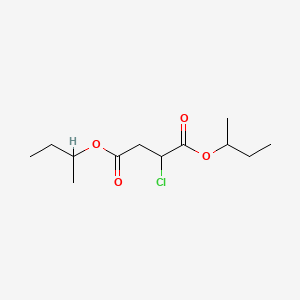
![N-[4-(aminooxymethyl)pyridin-2-yl]acetamide](/img/structure/B15349605.png)
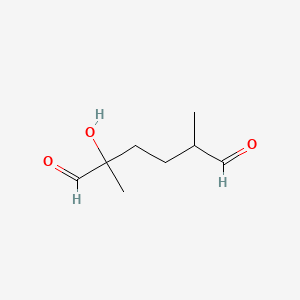

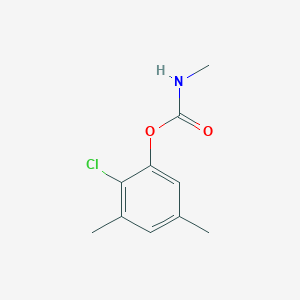
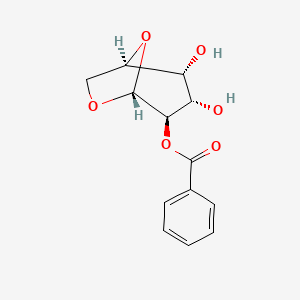
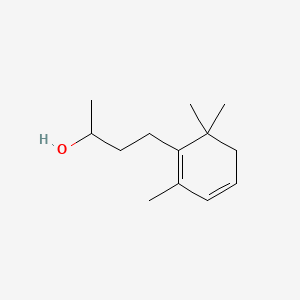
![7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15349634.png)
![2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol](/img/structure/B15349636.png)
